molecular formula C13H18N2O2 B7725889 1-(2-(Pyridin-2-yl)ethyl)piperidine-3-carboxylic acid

1-(2-(Pyridin-2-yl)ethyl)piperidine-3-carboxylic acid

Cat. No.: B7725889
M. Wt: 234.29 g/mol
InChI Key: UTWQWIWCQBYOAD-UHFFFAOYSA-N
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Description

1-(2-(Pyridin-2-yl)ethyl)piperidine-3-carboxylic acid is a heterocyclic compound that contains both a piperidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Pyridin-2-yl)ethyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a Diels-Alder reaction followed by hydrogenation to form the carboxylic acid intermediate . The reaction conditions often require the use of catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Pyridin-2-yl)ethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

1-(2-(Pyridin-2-yl)ethyl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Pyridin-2-yl)ethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Pyridin-2-yl)ethyl)piperidine-3-carboxylic acid is unique due to its combination of both piperidine and pyridine rings, which provides it with distinct chemical and biological properties

Properties

IUPAC Name

1-(2-pyridin-2-ylethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)11-4-3-8-15(10-11)9-6-12-5-1-2-7-14-12/h1-2,5,7,11H,3-4,6,8-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWQWIWCQBYOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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